molecular formula C15H17ClN4O2 B7082152 N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide

Cat. No.: B7082152
M. Wt: 320.77 g/mol
InChI Key: NIWNYNCSOBSIFR-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an oxolane ring

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-10-6-12(8-22-10)14(21)18-15-17-9-20(19-15)7-11-2-4-13(16)5-3-11/h2-5,9-10,12H,6-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNYNCSOBSIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol and a suitable dehydrating agent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and fungal cell wall synthesis.

    Pathways Involved: It inhibits the synthesis of essential biomolecules, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyloxolane-3-carboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other triazole derivatives.

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